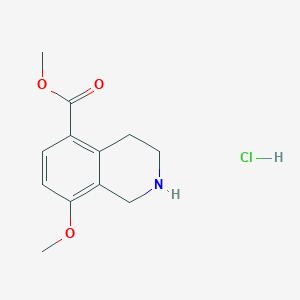
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is a secondary amine with the chemical formula C9H11N . THIQs form an important class in the large group of natural products known as isoquinoline alkaloids . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . In another method, the alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .Molecular Structure Analysis
The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of THIQ derivatives include cyclization and alkylation . The cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent generates 3,4-dihydro isoquinoline derivatives . The alcohol on the resulting intermediate is then converted to an alkyl chloride using SOCl2, which is then used to alkylate various amines to yield the final compounds .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is part of a family of compounds that have been the subject of various synthetic efforts. For example, Macháček et al. (2006) described the preparation of N-substituted methyl 3S-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates, leading to the synthesis of compounds like hydantoins and thiohydantoins from methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This showcases the compound's potential as a precursor in synthesizing structurally complex and diverse molecules (Macháček et al., 2006).
Chemical Transformations
Yokoya et al. (2023) explored the intramolecular photoredox transformation of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione derivatives, demonstrating the compound's utility in complex chemical transformations and its potential in generating biologically active marine natural products (Yokoya et al., 2023).
Enantioselective Synthesis
The compound's framework has been utilized in the enantioselective synthesis of related molecules. For instance, a study by Patel and Patel (2017) synthesized a novel ligand and its metal complexes with the framework of a related compound, highlighting the compound's relevance in developing pharmacologically significant materials (Patel & Patel, 2017).
Biochemical Applications
Neuroprotective Studies
Kotake et al. (2005) investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a structurally related compound), indicating the compound's potential role in neuroprotective strategies, especially in conditions like Parkinson's disease (Kotake et al., 2005).
Antiparasitic Activities
A study on the enantiomers of an 8-aminoquinoline compound, a class to which Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is related, showcased distinct antiparasitic activities and toxicities, underscoring the compound's potential in therapeutic applications for parasitic infections (Nanayakkara et al., 2008).
Safety and Hazards
While specific safety and hazard information for “Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride” was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Direcciones Futuras
THIQs have garnered significant attention due to their diverse biological activities, leading to the development of novel THIQ analogs with potent biological activity . Future research may focus on the synthesis, molecular docking, and dynamics studies for infectious diseases . Additionally, new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Propiedades
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11;/h3-4,13H,5-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNDZOZXVDOCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

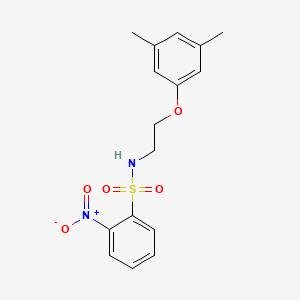
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-ethoxybenzoate](/img/structure/B2468416.png)
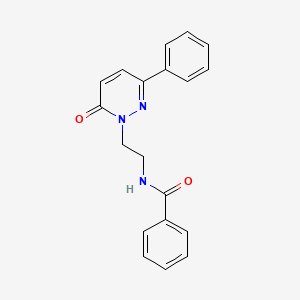
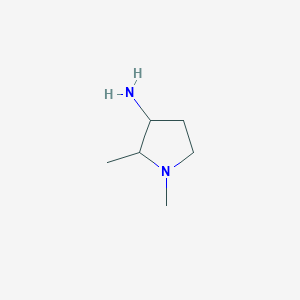
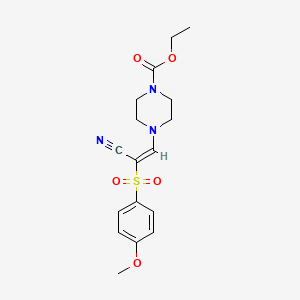
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2468420.png)
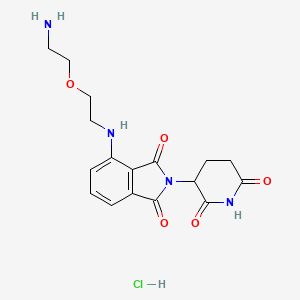
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)
![N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide](/img/structure/B2468424.png)

![N-Methyl-N-[1-(1-methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2468432.png)
![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468433.png)
![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2468434.png)
